molecular formula C10H9ClF2O B7973320 2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973320
M. Wt: 218.63 g/mol
InChI Key: QQCXHMBIHADIAR-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone with the molecular formula C₁₀H₉ClF₂O. Its structure features a chloro-difluoroacetyl group attached to a 2,3-dimethylphenyl ring.

Properties

IUPAC Name

2-chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCXHMBIHADIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may produce various halogenated derivatives .

Scientific Research Applications

2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, altering their activity and leading to various biological effects. The pathways involved can be complex and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-Chloro-1-(2,4-difluorophenyl)ethanone (CAS 51336-94-8)
  • Similarity : 0.98 (highest among analogs)
  • Structure : Differs in the absence of dimethyl groups and presence of two fluorine atoms at positions 2 and 4 on the phenyl ring.
  • Reactivity : The electron-withdrawing fluorine atoms increase electrophilicity at the ketone carbon compared to the dimethyl-substituted target compound. This makes it more reactive toward nucleophilic substitution but less lipophilic .
1-(3,5-Dimethylphenyl)-2,2-difluoroethanone (CAS Not Provided)
  • Structure : Lacks the chloro substituent but retains methyl groups on the phenyl ring.
  • This analog may exhibit lower reactivity in acylations .
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone (CAS 1352222-12-8)
  • Molecular Formula : C₈H₄ClF₃O
  • Properties : Features a single fluorine on the phenyl ring. The absence of methyl groups reduces steric hindrance, likely increasing reaction rates in SN2 mechanisms. Storage conditions (4–8°C) and purity (97%) suggest stability comparable to the target compound .

Halogenation Patterns and Reactivity

2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone (CAS 2921836-14-6)
  • Structure : Contains multiple halogens (Cl, F) on the phenyl ring.
  • Reactivity : Increased electrophilicity due to cumulative electron-withdrawing effects. This compound is likely more reactive in cross-coupling reactions than the dimethyl-substituted target compound .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS Not Provided)
  • Structure : Replaces methyl groups with chlorine atoms and adds a third fluorine.

Heterocyclic Derivatives

2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone (CAS 1823183-01-2)
  • Molecular Weight : 333.04
  • Application : Used in pharmaceutical research for its heterocyclic core. The imidazo-pyridine ring introduces π-π stacking capabilities, a feature absent in the purely aromatic target compound .

Tabulated Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone Not Available C₁₀H₉ClF₂O 2,3-dimethylphenyl, Cl, F Intermediate for sterically hindered syntheses
2-Chloro-1-(2,4-difluorophenyl)ethanone 51336-94-8 C₈H₅ClF₂O 2,4-difluorophenyl, Cl High electrophilicity for nucleophilic reactions
1-(3,5-Dimethylphenyl)-2,2-difluoroethanone Not Available C₁₀H₁₀F₂O 3,5-dimethylphenyl, F Reduced reactivity due to methyl groups
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone 1352222-12-8 C₈H₄ClF₃O 3-fluorophenyl, Cl, F Stable under refrigeration; 97% purity
2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone 2921836-14-6 C₈H₃Cl₂F₃O 3-Cl, 2,4-F on phenyl High halogen content for agrochemicals

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